3-Chloro-2-hydroxymethylphenylboronic acid
Overview
Description
3-Chloro-2-hydroxymethylphenylboronic acid is a chemical compound with the molecular formula C7H8BClO3 . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxymethylphenylboronic acid consists of 7 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
The specific chemical reactions involving 3-Chloro-2-hydroxymethylphenylboronic acid would depend on the context of the reaction. Boronic acids, in general, are known to participate in various types of chemical reactions, including coupling reactions and condensation reactions .Scientific Research Applications
Chemical Synthesis and Molecular Interaction
3-Chloro-2-hydroxymethylphenylboronic acid has been utilized in chemical syntheses, particularly in the formation of various derivatives through palladium-catalyzed Suzuki cross-coupling reactions. Such reactions have been instrumental in synthesizing thiophene derivatives, with the arylboronic acids' substituents significantly impacting the electronic properties of the products. These synthesized molecules have demonstrated promising properties, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating their potential applications in medicinal chemistry (Ikram et al., 2015).
Additionally, 3-Chloro-2-hydroxymethylphenylboronic acid is involved in the synthesis and characterization of nickel hydroxo complexes, serving as intermediates in nickel-catalyzed Suzuki–Miyaura cross-coupling reactions. These complexes play a crucial role in the reaction dynamics, influencing the rate and efficiency of the coupling processes (Christian et al., 2014).
Analytical Applications
In analytical chemistry, 3-Chloro-2-hydroxymethylphenylboronic acid has been employed as a reagent to detect carbohydrates. It converts neutral 1,2-diols into anionic complexes easily identifiable by mass spectrometry, proving invaluable in analyzing complex carbohydrate mixtures from processes like the formose reaction. This application highlights its role in understanding biologically significant carbohydrate formation under prebiotic conditions (Ricardo et al., 2006).
Bioorthogonal Chemistry
In the realm of bioorthogonal chemistry, 3-Chloro-2-hydroxymethylphenylboronic acid has been part of studies exploring the rapid formation of stable boron-nitrogen heterocycles in dilute, neutral aqueous solutions. These reactions are highly specific and compatible with physiological conditions, making them suitable for protein conjugation and other bioorthogonal coupling reactions (Dilek et al., 2015).
Supramolecular Chemistry
In supramolecular chemistry, the structural properties of 3-Chloro-2-hydroxymethylphenylboronic acid and its derivatives have been a subject of interest. Studies have focused on the crystal structures and molecular interactions of these compounds, shedding light on the formation of various molecular conformations and their potential applications in designing novel materials (Shimpi et al., 2007).
properties
IUPAC Name |
[3-chloro-2-(hydroxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDFRQZITTVMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)CO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxymethylphenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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